molecular formula C24H44N6O7S B14184407 L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine CAS No. 863715-58-6

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine

Katalognummer: B14184407
CAS-Nummer: 863715-58-6
Molekulargewicht: 560.7 g/mol
InChI-Schlüssel: ZAUORDUUZSUGHL-KNTRFNDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine is a peptide compound composed of six amino acids: methionine, valine, glycine, glycine, valine, and valine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Wirkmechanismus

The mechanism of action of L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating various signaling pathways. The methionine residue can undergo oxidation, affecting the peptide’s structure and function. Additionally, the valine residues contribute to the hydrophobic interactions that stabilize the peptide’s conformation.

Vergleich Mit ähnlichen Verbindungen

L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine can be compared with other peptides containing methionine and valine residues:

    L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid: This peptide has a more complex structure and different biological activities.

    L-Tyrosylglycylglycyl-L-methionyl-L-valine: Contains tyrosine, which introduces additional functional properties such as phosphorylation sites.

This compound is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional characteristics.

Eigenschaften

CAS-Nummer

863715-58-6

Molekularformel

C24H44N6O7S

Molekulargewicht

560.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H44N6O7S/c1-12(2)18(29-21(33)15(25)8-9-38-7)22(34)27-10-16(31)26-11-17(32)28-19(13(3)4)23(35)30-20(14(5)6)24(36)37/h12-15,18-20H,8-11,25H2,1-7H3,(H,26,31)(H,27,34)(H,28,32)(H,29,33)(H,30,35)(H,36,37)/t15-,18-,19-,20-/m0/s1

InChI-Schlüssel

ZAUORDUUZSUGHL-KNTRFNDTSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.